molecular formula C12H12F3N3OS B14922045 4,5-Dimethyl-N-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2-thiophenecarboxamide CAS No. 1092791-37-1

4,5-Dimethyl-N-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2-thiophenecarboxamide

Cat. No.: B14922045
CAS No.: 1092791-37-1
M. Wt: 303.31 g/mol
InChI Key: IBJCJBHWSWSPKK-UHFFFAOYSA-N
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Description

4,5-DIMETHYL-N~2~-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]-2-THIOPHENECARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with trifluoromethyl and methyl groups, and a thiophene ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-DIMETHYL-N~2~-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]-2-THIOPHENECARBOXAMIDE typically involves multi-step organic reactions. The thiophene ring is then incorporated via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its efficiency in forming carbon-carbon bonds .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of catalysts and solvents is crucial to ensure the scalability and environmental sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

4,5-DIMETHYL-N~2~-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]-2-THIOPHENECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly on the pyrazole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4,5-DIMETHYL-N~2~-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]-2-THIOPHENECARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-DIMETHYL-N~2~-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the pyrazole and thiophene rings contribute to its overall stability and reactivity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4,5-DIMETHYL-1H-PYRAZOLE: Lacks the trifluoromethyl and thiophene groups, resulting in different chemical and biological properties.

    2-THIOPHENECARBOXAMIDE: Contains the thiophene ring but lacks the pyrazole and trifluoromethyl groups.

Uniqueness

4,5-DIMETHYL-N~2~-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]-2-THIOPHENECARBOXAMIDE is unique due to the combination of its structural elements, which confer specific chemical reactivity and biological activity not found in simpler analogs .

This detailed article provides a comprehensive overview of 4,5-DIMETHYL-N~2~-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]-2-THIOPHENECARBOXAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

1092791-37-1

Molecular Formula

C12H12F3N3OS

Molecular Weight

303.31 g/mol

IUPAC Name

4,5-dimethyl-N-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]thiophene-2-carboxamide

InChI

InChI=1S/C12H12F3N3OS/c1-5-4-8(20-7(5)3)11(19)16-9-6(2)17-18-10(9)12(13,14)15/h4H,1-3H3,(H,16,19)(H,17,18)

InChI Key

IBJCJBHWSWSPKK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1)C(=O)NC2=C(NN=C2C(F)(F)F)C)C

Origin of Product

United States

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